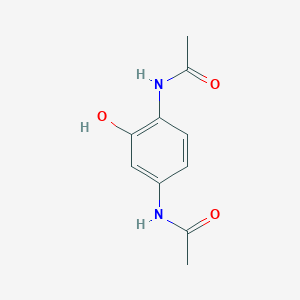
Methyltriphenoxyphosphonium trifluoromethanesulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyltriphenoxyphosphonium trifluoromethanesulphonate is a versatile synthetic reagent used in various chemical reactions. It is known for its ability to synthesize a variety of compound types, including ethers, esters, nitriles, and diols. This compound also plays a significant role in the novel reduction of alkenes to alkanes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyltriphenoxyphosphonium trifluoromethanesulphonate is synthesized through a series of chemical reactions involving triphenylphosphine and methyl trifluoromethanesulphonate. The reaction typically occurs under controlled conditions to ensure the purity and yield of the final product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reagents are mixed and reacted under specific temperature and pressure conditions. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: Methyltriphenoxyphosphonium trifluoromethanesulphonate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form different oxidation states.
Reduction: It is used in the reduction of alkenes to alkanes.
Substitution: It participates in substitution reactions to form ethers, esters, nitriles, and diols.
Common Reagents and Conditions: The common reagents used in reactions with this compound include triphenylphosphine, methyl trifluoromethanesulphonate, and various solvents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields .
Major Products Formed: The major products formed from reactions involving this compound include ethers, esters, nitriles, and diols. These products are valuable intermediates in various chemical synthesis processes .
Scientific Research Applications
Methyltriphenoxyphosphonium trifluoromethanesulphonate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in the synthesis of various organic compounds.
Biology: It plays a role in the modification of biological molecules for research purposes.
Medicine: It is used in the development of pharmaceuticals and other medical compounds.
Industry: It is employed in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of methyltriphenoxyphosphonium trifluoromethanesulphonate involves its ability to act as a nucleophile or electrophile in chemical reactions. It interacts with various molecular targets and pathways, facilitating the formation of desired products through substitution, reduction, or oxidation reactions .
Comparison with Similar Compounds
Triphenylphosphine: A common reagent used in organic synthesis.
Methyl trifluoromethanesulphonate: A reagent used in various chemical reactions.
Triphenylphosphonium salts: Similar compounds with different anions.
Uniqueness: Methyltriphenoxyphosphonium trifluoromethanesulphonate is unique due to its versatility in synthesizing a wide range of compounds and its ability to facilitate novel reduction reactions. Its specific combination of functional groups makes it a valuable reagent in both research and industrial applications .
Properties
CAS No. |
58373-29-8 |
|---|---|
Molecular Formula |
C20H18F3O6PS |
Molecular Weight |
474.4 g/mol |
IUPAC Name |
[methyl(triphenoxy)-λ5-phosphanyl] trifluoromethanesulfonate |
InChI |
InChI=1S/C20H18F3O6PS/c1-30(26-17-11-5-2-6-12-17,27-18-13-7-3-8-14-18,28-19-15-9-4-10-16-19)29-31(24,25)20(21,22)23/h2-16H,1H3 |
InChI Key |
GOTMFHPUXXRQCE-UHFFFAOYSA-N |
Canonical SMILES |
CP(OC1=CC=CC=C1)(OC2=CC=CC=C2)(OC3=CC=CC=C3)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzamide, N-[(4-nitrophenyl)thio]-](/img/structure/B14608634.png)
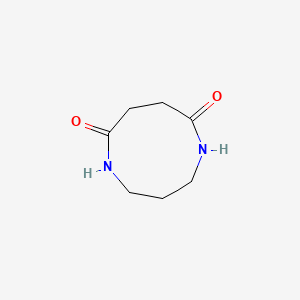
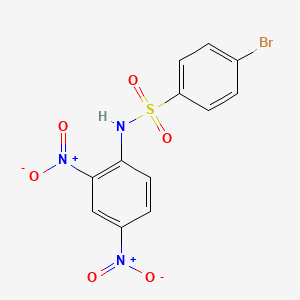
![1-Phenyl-5-[(propan-2-yl)oxy]-1H-pyrazole-3-carbonyl chloride](/img/structure/B14608657.png)

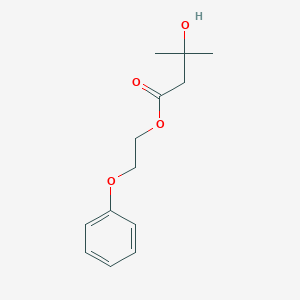
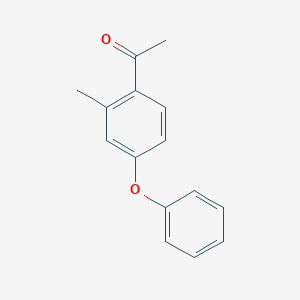
![1-[2-(2,4-Dichlorophenyl)-2-phenylethyl]-1H-imidazole](/img/structure/B14608686.png)



![5-[5-(4-methoxyphenyl)furan-2-yl]-2H-tetrazole](/img/structure/B14608715.png)

